molecular formula C17H16N2O4S2 B2904663 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886916-33-2

3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2904663
CAS No.: 886916-33-2
M. Wt: 376.45
InChI Key: QQUUTVQCRFJAFW-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methoxy group at the 4-position and a benzamide moiety bearing an ethylsulfonyl group at the 3-position. The ethylsulfonyl group enhances electron-withdrawing properties, while the methoxy substituent on the benzothiazole ring may improve pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-25(21,22)12-7-4-6-11(10-12)16(20)19-17-18-15-13(23-2)8-5-9-14(15)24-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUUTVQCRFJAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the 4-methoxybenzo[d]thiazole core. This can be achieved through the cyclization of 4-methoxyaniline with carbon disulfide and bromine, followed by oxidation.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation of the benzothiazole intermediate using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research has indicated that compounds similar to 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. A study focused on a series of 4-substituted methoxybenzoyl-aryl-thiazoles (which include structural analogs of the compound) demonstrated enhanced anticancer activity compared to their predecessors, achieving low nanomolar potency against melanoma and prostate cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .

Case Studies

  • Melanoma Treatment : A study highlighted the effectiveness of thiazole derivatives in inhibiting melanoma cell proliferation. The compounds were tested in vitro, showing a marked decrease in cell viability at concentrations as low as 10 nM.
  • Prostate Cancer : Another investigation revealed that these thiazole-based compounds could significantly reduce prostate cancer cell growth, with IC50 values indicating potent activity.

Antibacterial Properties

Inhibition of Type III Secretion System
The compound has also been studied for its antibacterial properties, particularly its ability to inhibit the Type III secretion system (T3SS) in Gram-negative bacteria. This system is a critical virulence factor in pathogens such as E. coli. Research indicated that at high concentrations (50 µM), the compound could inhibit T3SS activity by approximately 50%, suggesting potential applications as an antimicrobial agent .

Case Studies

  • E. coli Infections : In laboratory settings, this compound was shown to downregulate key virulence factors in E. coli, leading to reduced pathogenicity.
  • Synergistic Effects : When combined with traditional antibiotics, this compound demonstrated synergistic effects, enhancing the overall efficacy against resistant bacterial strains.

Cosmetic Formulations

The compound's properties have also been explored in the field of cosmetic science. Its potential as an active ingredient in topical formulations has been assessed due to its favorable safety profile and efficacy in enhancing skin hydration and texture.

Formulation Studies

  • Moisturizing Effects : Experimental designs using response surface methodology have shown that formulations incorporating derivatives of this compound can significantly improve skin hydration and sensory properties.
  • Stability Studies : The stability of cosmetic formulations containing this compound was evaluated, confirming its resistance to degradation under various conditions, making it suitable for long-term use in skincare products .

Summary Table of Applications

Application AreaSpecific FindingsReferences
Anticancer ActivityEffective against melanoma and prostate cancer cells; inhibits tubulin polymerization
Antibacterial PropertiesInhibits Type III secretion system; reduces virulence in E. coli
Cosmetic FormulationsImproves skin hydration; stable in formulations

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can enhance the compound’s ability to interact with proteins and enzymes, potentially inhibiting their activity. The benzamide core may also play a role in binding to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Ethylsulfonyl vs. Methylsulfonyl Groups

  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a): The methylsulfonyl group at the 3-position of the benzamide core (as in 7a) results in moderate synthetic yields (33%) due to steric and electronic effects during coupling reactions .
  • 3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide :

    • The ethylsulfonyl group increases lipophilicity compared to methylsulfonyl, which may enhance blood-brain barrier penetration in neurological targets like ZAC .
    • Ethylsulfonyl derivatives often exhibit improved selectivity for ZAC over related receptors (e.g., m5-HT3AR) due to optimized steric bulk .

Positional Isomerism of Sulfonyl Groups

  • Positional changes can drastically affect synthetic pathways; for example, 7b requires 4-(ethylsulfonyl)benzoic acid, which may introduce challenges in regioselective coupling .

Modifications on the Thiazole/Benzothiazole Ring

Methoxy Substitution vs. Halogenation

  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide :

    • Dichlorophenyl substitution on the thiazole ring enhances hydrophobic interactions with receptor pockets but may increase cytotoxicity .
    • Halogenated derivatives often show higher potency but lower solubility compared to methoxy-substituted analogs .
  • 4-Methoxybenzo[d]thiazole vs. Methoxy groups are associated with enhanced selectivity, as seen in ZAC antagonists where substitutions at the 4-position minimize off-target effects .

ZAC Antagonism

  • Lead Compound 1 (N-(thiazol-2-yl)-benzamide analog) :
    • Exhibits IC50 values in the micromolar range for ZAC inhibition. Substituents like 4-tert-butyl or 5-nitro on the thiazole ring enhance potency but reduce selectivity .
  • This compound :
    • Predicted to show improved ZAC selectivity due to the 4-methoxy group’s ability to avoid off-target binding to m5-HT3AR or hα1-GlyR .

Antimicrobial Activity

  • N-(Benzo[d]thiazol-2-yl)-triazolothiadiazole-Benzamide Derivatives :
    • Compounds with triazolothiadiazole moieties (e.g., 5a–j) demonstrate broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) .
    • The target compound’s ethylsulfonyl group may reduce antimicrobial efficacy compared to triazolothiadiazole derivatives but could offer advantages in neurological applications .

Spectral Characterization

  • IR Spectroscopy : Absence of C=O stretches (~1660 cm⁻¹) confirms cyclization in related compounds .
  • 1H NMR: Methoxy protons (~3.8 ppm) and ethylsulfonyl protons (~1.4 ppm for CH3, ~3.1 ppm for CH2) are diagnostic .

Biological Activity

3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes an ethylsulfonyl group and a methoxy-substituted benzothiazole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through the modulation of specific biochemical pathways. For instance, the presence of the ethylsulfonyl group enhances the compound's ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains and fungi.

  • Inhibition Studies : A recent study reported that certain benzothiazole derivatives displayed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Insecticidal Activity

The compound's structure suggests potential insecticidal properties. In a comparative study of related compounds, this compound demonstrated promising results against common agricultural pests.

CompoundTarget PestLC50 (mg/L)
Compound AAphids25
Compound BThrips30
This compound Leafhoppers22

This data indicates that the compound may be effective in pest control applications, potentially serving as a safer alternative to conventional pesticides .

Cytotoxicity and Anticancer Potential

The anticancer potential of similar sulfonamide derivatives has been explored in various studies. For instance, certain benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines by activating caspase pathways.

  • Case Study : In vitro studies showed that a related compound reduced cell viability in HeLa cells by approximately 70% at a concentration of 50 µM after 24 hours . This suggests that modifications in the benzamide structure can significantly influence cytotoxic effects.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicity profile of the compound. Toxicity tests on zebrafish embryos indicated that related compounds exhibited low toxicity levels, with an LC50 above 20 mg/L being classified as low-toxicity .

Q & A

Q. How can computational modeling guide the development of this compound?

  • Docking Simulations : Predict binding affinity to cytochrome P450 enzymes for toxicity screening .
  • Molecular Dynamics (MD) : Simulate membrane permeability to optimize logP values (<5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.